REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]=[C:9]([C:12]#[N:13])[C:8](=[O:14])[C:7]=2[CH:15]=1)[CH3:2].C1C(=O)N([Br:23])C(=O)C1>ClC(Cl)(Cl)Cl>[Br:23][CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]=[C:9]([C:12]#[N:13])[C:8](=[O:14])[C:7]=2[CH:15]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CUSTOM
|
Details
|
irradiation of infrared ray (100 volt, 375 WR) for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The tetrachloromethane is distilled off
|
Type
|
STIRRING
|
Details
|
the solid residue is well shaken with 500 parts by volume of ethyl acetate and 100 parts by volume of water
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer is collected
|
Type
|
STIRRING
|
Details
|
shaken with 100 parts by volume of water
|
Type
|
WASH
|
Details
|
In this manner, the ethyl acetate layer is repeatedly washed with water until the solid residue
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is dried on Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |